molecular formula C21H24 B037774 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene CAS No. 117923-35-0

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene

Cat. No.: B037774
CAS No.: 117923-35-0
M. Wt: 276.4 g/mol
InChI Key: XYAMCKXIFIIWHA-UHFFFAOYSA-N
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Description

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene is an organic compound with the molecular formula C21H24. It is characterized by the presence of a hexyl group attached to a benzene ring, which is further substituted with a 4-methylphenyl ethynyl group.

Preparation Methods

The synthesis of 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. A common method involves the coupling of 1-hexylbenzene with 4-methylphenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Reaction Conditions: The Sonogashira coupling reaction is usually carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Scientific Research Applications

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.

    Medicine: Research into potential pharmaceutical applications may involve the compound as a lead compound or a structural analog in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and liquid crystals, due to its structural properties.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-hexyl-4-[2-(4-methylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24/c1-3-4-5-6-7-19-12-14-21(15-13-19)17-16-20-10-8-18(2)9-11-20/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAMCKXIFIIWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596682
Record name 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117923-35-0
Record name 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117923-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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